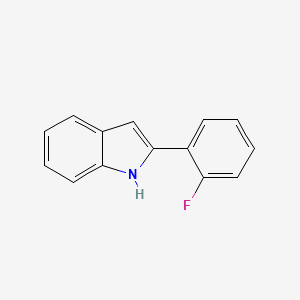

2-(2-fluorophenyl)-1H-Indole

Beschreibung

Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Sciences

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. nih.govcymitquimica.com It is often described as a "privileged scaffold" because its structure is frequently found in molecules that exhibit high affinity for a diverse range of biological targets. rjpn.orgrjptonline.org This versatility has established indole derivatives as a vital class of compounds in the quest for new drugs. rjpn.org

The significance of the indole nucleus is underscored by its presence in a multitude of natural products, alkaloids, and pharmacologically active agents. nih.gov Many compounds incorporating this moiety demonstrate a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and antiviral properties. nih.govjksus.org The ability of the indole structure to serve as a building block for complex molecules allows chemists to synthesize extensive libraries of derivatives, systematically modifying the scaffold to optimize therapeutic effects and explore structure-activity relationships. rjptonline.org

Research Trajectory of 2-Phenylindole (B188600) Derivatives

Within the broad family of indole-based compounds, 2-phenylindole derivatives represent a particularly promising and intensely studied subclass. omicsonline.orgomicsonline.org The introduction of a phenyl group at the C2-position of the indole ring creates a core structure with significant potential for drug development. omicsonline.org Research has shown that these compounds can interact with numerous biological receptors with high affinity. rjpn.org

The trajectory of 2-phenylindole research has been marked by the exploration of its diverse pharmacological potential. Studies have identified derivatives with potent anti-inflammatory, antibacterial, antifungal, and antiviral activities. omicsonline.org For example, certain 2-phenylindoles have shown strong antibacterial effects against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). omicsonline.org Furthermore, this class of compounds has been investigated for its role as cannabinoid 1 receptor (CB1R) positive allosteric modulators, which are of interest for treating conditions like neuropathic pain. nih.govacs.org The synthesis of 2-phenylindoles is typically achieved through established methods like the Fischer indole synthesis, among others, which allow for the introduction of various substituents on both the indole and phenyl rings to fine-tune their biological profiles. omicsonline.org

Scope and Academic Relevance of 2-(2-Fluorophenyl)-1H-Indole Research

The specific compound This compound is an exemplar of targeted design within medicinal chemistry. The academic relevance of this molecule lies in the strategic incorporation of a fluorine atom at the ortho-position of the C2-phenyl ring. The introduction of fluorine is a well-established strategy in drug design used to modulate a compound's physicochemical and biological properties. mdpi.com Fluorine can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins. acs.orgmdpi.com

Chemical and Physical Properties

The properties of This compound are defined by its constituent parts: the indole ring and the 2-fluorophenyl substituent. While specific experimental data for this exact isomer is not always aggregated, its properties can be inferred from closely related analogues and computational models.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₄H₁₀FN | |

| Molecular Weight | 211.24 g/mol | |

| Appearance | Expected to be a crystalline solid. | omicsonline.org |

| Melting Point | Not specifically reported; for comparison, the related 2-phenylindole melts at 188-189 °C. | nist.gov |

| Solubility | Expected to be soluble in common organic solvents like ethanol, and dichloromethane. | omicsonline.org |

Spectroscopic Data Highlights

Spectroscopic analysis is critical for the structural confirmation of synthetic organic compounds. For This compound and its derivatives, key techniques include NMR (¹H and ¹³C) and Infrared (IR) spectroscopy. The following table summarizes expected and reported data for closely related structures.

| Spectroscopy | Expected / Reported Data for Related Compounds | Reference |

| ¹H NMR | Signals for aromatic protons on both the indole and fluorophenyl rings would be expected in the range of δ 7.0–8.0 ppm. A characteristic broad singlet for the indole N-H proton would appear downfield (> δ 8.0 ppm). | mdpi.comrsc.org |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110–140 ppm range. The presence of the fluorine atom would induce characteristic C-F coupling constants. | mdpi.comrsc.org |

| IR (Infrared) | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C=C aromatic stretching (1600-1450 cm⁻¹). A C-F stretching band would also be present. | scirp.org |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 211. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARARSNJUMNZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538852 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52765-22-7 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Fluorophenyl 1h Indole and Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of 2-arylindoles, including 2-(2-fluorophenyl)-1H-indole, have been well-established and widely utilized in organic synthesis. These pathways, such as the Fischer indole (B1671886) synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide reliable routes to the target compound and its derivatives.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. jk-sci.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of phenylhydrazine with 2'-fluoroacetophenone (B1202908).

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.orgorganic-chemistry.org The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and hydrochloric acid to Lewis acids such as zinc chloride and boron trifluoride. thermofisher.comorganic-chemistry.org One-pot procedures are common, where the phenylhydrazine and ketone are heated in the presence of the acid catalyst without isolation of the intermediate hydrazone. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |

| Phenylhydrazine | 2'-Fluoroacetophenone | Acid (e.g., H₂SO₄, PPA) | Condensation and Cyclization | This compound |

A study on the synthesis of various 2-substituted phenyl-1H-indoles via the Fischer indole reaction reported good to excellent yields by reacting phenylhydrazine with different substituted acetophenones in the presence of sulfuric acid. e-journals.in

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. nih.gov To synthesize this compound using this method, a common approach is the coupling of a 2-haloindole (e.g., 2-bromo-1H-indole or 2-iodo-1H-indole) with (2-fluorophenyl)boronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, especially when dealing with challenging substrates like polyfluorophenylboronic acids which can be prone to deboronation. thermofisher.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| 2-Halo-1H-indole | (2-Fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) and ligand | Inorganic Base (e.g., K₃PO₄, Na₂CO₃) | This compound |

Research has demonstrated the successful Suzuki-Miyaura coupling of various haloindoles with arylboronic acids under mild conditions to afford arylated indoles in good to excellent yields. nih.gov

Buchwald-Hartwig Amination Methods

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While this reaction is primarily used for the synthesis of aryl amines, it can be adapted for the synthesis of N-arylindoles. For the specific synthesis of this compound, this method is less direct. However, it is highly relevant for the synthesis of N-substituted analogues of this compound or in multi-step synthetic sequences where an N-aryl bond is formed.

The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder reaction conditions. For indole synthesis, a modification of the Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed reaction to cross-couple aryl bromides and hydrazones, which then undergo the Fischer cyclization. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Class |

| Aryl Halide | Amine/Hydrazone | Pd catalyst and phosphine ligand | Strong Base (e.g., NaOtBu) | Aryl Amines / N-Arylindoles |

The Buchwald-Hartwig amination has been successfully applied to the amination of heteroaryl and aryl halides, demonstrating its utility in the synthesis of complex nitrogen-containing molecules. nih.gov

Novel and Evolving Synthetic Techniques

In addition to the well-established methods, novel and evolving synthetic techniques are continuously being developed to provide more efficient and versatile routes to 2-arylindoles. These include Grignard reagent-mediated syntheses and copper-catalyzed oxidative transformations.

Grignard Reagent-Mediated Syntheses

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. youtube.com In the context of indole synthesis, indolylmagnesium halides can be prepared by the reaction of indole with a Grignard reagent like ethylmagnesium bromide. This indolyl Grignard reagent can then react with various electrophiles. To synthesize this compound, one potential route involves the reaction of an indolylmagnesium halide with a 2-fluorobenzoyl derivative, such as 2-fluorobenzaldehyde (B47322) or 2-fluorobenzoyl chloride, followed by a reduction step.

The reaction of indolylmagnesium bromide with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively, which would then need to be reduced to afford the final 2-arylindole.

| Reactant 1 | Reactant 2 | Key Transformation | Intermediate |

| Indolylmagnesium halide | 2-Fluorobenzaldehyde | Nucleophilic Addition | (2-(2-Fluorophenyl)(hydroxy)methyl)-1H-indole |

Copper-Catalyzed Oxidative Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed cross-couplings. Copper-catalyzed C-H arylation reactions allow for the direct formation of C-C bonds by coupling a C-H bond of one molecule with an aryl halide or equivalent of another. For the synthesis of this compound, this would ideally involve the direct C2-arylation of the indole ring with a 2-fluorophenyl source.

These reactions often proceed via an oxidative addition of the copper catalyst to the aryl halide, followed by a concerted metalation-deprotonation step with the indole, and finally reductive elimination to form the C-C bond and regenerate the active copper catalyst. The regioselectivity of the C-H functionalization on the indole ring can often be controlled by the choice of catalyst, ligand, and directing groups. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Product |

| 1H-Indole | 2-Halofluorobenzene | Cu catalyst and ligand | Direct C-H Arylation | This compound |

Recent studies have shown the successful copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones, highlighting the utility of copper catalysis in forming bonds with heteroaromatic systems under relatively mild conditions. nih.gov

Cyclization Reactions of 2-Fluorophenyl Imines

A notable method for synthesizing substituted indoles involves the cyclization of 2-fluorophenyl imines. organic-chemistry.orgepa.gov This strategy provides an efficient route to 2- or 2,3-disubstituted indoles. The process typically begins with the formation of a 2-fluorophenyl imine through the acid-catalyzed azeotropic dehydration of 2-fluoroaniline (B146934) and a corresponding ketone. organic-chemistry.org

The key cyclization step is achieved by treating the 2-fluorophenyl imine with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by heating. organic-chemistry.org This reaction yields the desired indole derivatives in good to excellent yields. organic-chemistry.org Mechanistic studies, utilizing deuterated 2-fluoroaniline, suggest that the indolization proceeds through a benzyne (B1209423) intermediate rather than a direct nucleophilic aromatic substitution pathway. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Indole Derivatives from 2-Fluorophenyl Imines

| Starting Ketone | Base | Product | Yield |

|---|---|---|---|

| Acetophenone | LDA | 2-Phenyl-1H-indole | Good |

| Propiophenone | LDA | 3-Methyl-2-phenyl-1H-indole | Excellent |

| Isobutyrophenone | LDA | 3,3-Dimethyl-2-phenyl-3H-indole | Good |

Data compiled from research on the cyclization of 2-fluorophenyl imines. organic-chemistry.org

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions are versatile and widely used for the synthesis of indole scaffolds, including this compound. smolecule.commdpi.com These methods offer high efficiency and functional group tolerance.

One of the most common approaches is the Suzuki-Miyaura cross-coupling reaction. smolecule.com This involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with a halogenated precursor, such as a halogenated indole or a halogenated fluorophenyl compound, to form the key carbon-carbon bond. smolecule.com

Another powerful palladium-catalyzed strategy is the cyclization of 2-alkynylaniline derivatives. mdpi.comnih.gov In this intramolecular reaction, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the cyclization of an N-unprotected o-alkynyl-aniline to form the indole ring. nih.gov This method is effective for creating 2-substituted and 2,3-disubstituted indoles. nih.gov Tandem Sonogashira coupling followed by cyclization is also a powerful one-pot process to access these structures from simpler starting materials. nih.gov

Additionally, palladium catalysis can be used in oxidative cyclization reactions of N-aryl imines, where two C-H bonds are linked to form the indole ring under mild conditions with oxygen as the oxidant. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Palladium Catalyst | Precursors | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Halogenated indole, Phenylboronic acid | C-C bond formation |

| Alkynylaniline Cyclization | Pd(OAc)₂ | 2-Alkynylaniline | Intramolecular C-N bond formation |

| Oxidative C-H Activation | Pd(OAc)₂ | N-Aryl Imine | Atom-economic, uses O₂ as oxidant |

This table summarizes common palladium-catalyzed strategies for indole synthesis. smolecule.comnih.govorganic-chemistry.org

Michael Addition Reactions in Indole Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction extensively used to functionalize the indole nucleus, particularly at the C3 position. nih.govnih.gov This reaction involves the addition of the nucleophilic indole to an electron-deficient olefin, such as an α,β-unsaturated ketone or a nitroalkene. nih.govnih.gov

In the context of synthesizing analogues of this compound, the Michael addition is a key step for introducing side chains that can modulate biological activity. nih.gov For instance, 2-phenylindole (B188600) can be treated with a β-nitrostyrene derivative in the presence of a catalyst to furnish the corresponding Michael adduct. nih.gov This strategy has been employed to create a library of compounds with varied substitution patterns for structure-activity relationship (SAR) studies. nih.gov The reaction can be promoted by various catalysts, including Brønsted acids, Lewis acids, and organocatalysts, to achieve high yields and, in some cases, stereoselectivity. nih.gov

Synthesis of Fluorine- and Nitrogen-Walk Analogues

Systematic structural modifications, such as "fluorine-walk" and "nitrogen-walk" approaches, are employed to explore the chemical space around the this compound scaffold. nih.govnih.gov These strategies involve the methodical repositioning of fluorine atoms or the incorporation of nitrogen atoms into the core structure to fine-tune the compound's physicochemical and pharmacological properties. nih.govcancer.gov

Positional Variation of Fluorine Substituents

The "fluorine-walk" approach systematically introduces fluorine atoms at various positions on both the 2-phenyl ring and the indole core. nih.gov This allows for a detailed investigation of how the location of this highly electronegative atom influences molecular interactions and metabolic stability. nih.gov

Synthesis of analogues with fluorine on the 2-phenyl ring can be achieved by using appropriately substituted fluorobenzaldehydes to create fluorinated β-nitrostyrenes. These intermediates then undergo a Michael addition reaction with 2-phenylindole to yield the target compounds. nih.gov

For positional variation on the indole nucleus, commercially available fluoro-substituted indoles can be used as starting materials. These are coupled with phenylboronic acid via a Suzuki-type reaction to generate fluorinated 2-phenylindoles, which can be further functionalized. nih.gov This dual approach enables the synthesis of mono-, di-, and tri-fluorinated analogues. nih.gov

Table 3: Synthetic Strategies for Fluorine Positional Variation

| Target Modification Site | Synthetic Strategy | Key Intermediates |

|---|---|---|

| 2-Phenyl Ring | Michael Addition | Fluorinated β-nitrostyrenes |

| Indole Nucleus | Suzuki Coupling | Fluoro-substituted indoles, Phenylboronic acid |

Based on the synthetic methodology for creating fluorine-walk analogues. nih.gov

Incorporation of Aza-Indole Moieties

The "nitrogen-walk" involves replacing a carbon atom of the indole's benzene (B151609) ring with a nitrogen atom, creating aza-indole bioisosteres. nih.gov Aza-indoles often exhibit improved solubility and bioavailability compared to their indole counterparts. nsf.gov

Different synthetic strategies are required to access the various aza-indole isomers (4-aza, 5-aza, 6-aza, and 7-aza). nih.govorganic-chemistry.org For example, 4- and 6-aza-2-phenylindoles can be synthesized by treating aminopyridine derivatives (e.g., 2-methylpyridin-3-amine) with reagents like ethyl benzoate (B1203000) and a strong base. nih.gov The synthesis of 5-aza-2-phenyl-1H-indole can be accomplished using a Sonogashira coupling followed by a 5-endo-dig cyclization strategy. nih.gov These aza-indole cores can then be used to build more complex analogues, for example, through Michael addition reactions. nih.gov

Asymmetric Synthesis and Stereoselective Approaches

The development of asymmetric and stereoselective methods is crucial when the target indole derivatives contain chiral centers, as enantiomers often possess distinct biological activities. Several strategies have been explored for the asymmetric synthesis of functionalized indoles.

One effective method is the asymmetric hydrogenation of a pre-formed indole. chinesechemsoc.org Chiral iridium catalysts, combined with specific ligands, have been successfully used for the asymmetric hydrogenation of 2-aryl-substituted 1H-indoles to produce chiral 2-arylindolines with high enantioselectivity (e.g., up to 96% ee). chinesechemsoc.org

Another approach is the asymmetric Friedel-Crafts alkylation of indoles. nih.gov This reaction, catalyzed by a chiral Lewis acid complex (e.g., a copper(II)/chiral ligand system), allows for the enantioselective addition of an indole to a prochiral electrophile, such as a β-nitrostyrene. nih.gov This method establishes a chiral center at the C3 position of the indole ring with moderate to good enantioselectivity. nih.gov

Organocatalytic asymmetric cycloadditions involving indole derivatives, such as 3-vinylindoles, also represent a powerful tool for constructing complex, chiral indole-containing heterocycles with excellent enantioselectivity. mdpi.com

Table 4: Overview of Asymmetric Strategies for Indole Derivatives

| Asymmetric Method | Catalyst Type | Substrate Example | Key Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium Complex | 2-Aryl-1H-indole | Chiral 2-arylindoline |

| Asymmetric Friedel-Crafts | Chiral Copper(II) Complex | Indole, β-Nitrostyrene | Chiral 3-alkylated indole |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindole | Chiral indole-fused heterocycle |

This table summarizes key stereoselective approaches applicable to the indole scaffold. chinesechemsoc.orgnih.govmdpi.com

Ir-Catalyzed Asymmetric Hydrogenation of Indoles

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful technique for creating chiral molecules. chinesechemsoc.org While this method has been successfully applied to alkyl-substituted unprotected indoles, aryl-substituted variants have proven more challenging, often resulting in poor reactivity and low enantioselectivity. chinesechemsoc.org

A significant breakthrough in this area involves the use of a highly efficient Iridium/bisphosphine-thiourea ligand catalytic system (specifically utilizing the ZhaoPhos ligand). chinesechemsoc.org This system has been successfully developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles, demonstrating high reactivity and excellent stereoselective control for the first time. chinesechemsoc.org The reaction affords a variety of chiral indoline (B122111) derivatives in good to high yields with outstanding stereoselectivities. chinesechemsoc.org

The scope of this catalytic system was investigated with a range of 2-aryl-substituted 1H-indoles. The electronic properties and the position of substituents on the phenyl ring were examined. It was found that substrates with either electron-donating or electron-withdrawing groups on the phenyl ring could be hydrogenated efficiently to yield the corresponding (R)-2-arylindolines with excellent enantioselectivities. chinesechemsoc.org Notably, even ortho-substituted substrates, which present significant steric hindrance, proceeded smoothly to furnish the desired products with excellent results. chinesechemsoc.org For instance, substrates with various substituents on the indole ring itself had minimal impact on the reaction outcome, leading to the expected products in high conversions, yields, and enantioselectivities. chinesechemsoc.org

The general reaction conditions involve the use of the iridium catalyst with the ZhaoPhos ligand under a hydrogen atmosphere. The reaction typically proceeds to high conversion and yields products with high enantiomeric excess (ee).

Table 1: Substrate Scope for Ir-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1H-Indoles chinesechemsoc.org

| Substrate (Indole Derivative) | Product (Indoline Derivative) | Conversion (%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-Phenyl-1H-indole | (R)-2-Phenylindoline | >99 | 98 | 94 |

| 2-(p-Tolyl)-1H-indole | (R)-2-(p-Tolyl)indoline | >99 | 97 | 94 |

| 2-(4-Methoxyphenyl)-1H-indole | (R)-2-(4-Methoxyphenyl)indoline | >99 | 99 | 96 |

| 2-(4-Chlorophenyl)-1H-indole | (R)-2-(4-Chlorophenyl)indoline | >99 | 97 | 91 |

| 2-(o-Tolyl)-1H-indole | (R)-2-(o-Tolyl)indoline | >99 | 96 | 90 |

| 2-(Thiophen-2-yl)-1H-indole | (R)-2-(Thiophen-2-yl)indoline | >99 | 95 | 95 |

Enantioselective Syntheses of Chiral Indole Derivatives

Beyond direct hydrogenation, other sophisticated methods have been developed for the enantioselective synthesis of complex chiral indole derivatives. These strategies often involve the dearomatization of the indole ring to create stereocenters, followed by further transformations.

One notable strategy is an Iridium-catalyzed allylic dearomatization/retro-Mannich/hydrolysis cascade reaction. acs.org This method enables the asymmetric synthesis of indole-annulated medium-sized rings (seven-, eight-, or nine-membered). acs.org The process is initiated by the nucleophilic attack of the indole's C3 position on a π-allyliridium moiety, which forms a bridged cyclic intermediate. This is followed by a ring-opening retro-Mannich reaction and subsequent hydrolysis to yield the final, ring-expanded product. acs.org The rearomatization of the indole ring and the release of ring strain are key driving forces for the reaction. acs.org This cascade reaction proceeds under mild conditions and demonstrates a broad substrate scope, affording products in good to excellent yields and with outstanding enantioselectivity. acs.org

Another powerful approach is the catalytic asymmetric Friedel-Crafts reaction, which is recognized as one of the most atom-economical methods for accessing optically active indole derivatives. researchgate.net This reaction involves the alkylation of indoles with various electrophiles, catalyzed by chiral metal complexes or chiral organocatalysts, to create new stereocenters. researchgate.net

Furthermore, photocatalytic methods have emerged for generating indole radical cations that are stabilized through hydrogen bonding with chiral phosphate (B84403) anions. nih.gov This allows for stereoselective coupling reactions with prochiral tryptamine (B22526) nucleophiles, providing asymmetric access to a range of dimeric pyrroloindoline natural products. nih.gov

These diverse enantioselective strategies underscore the significant progress in synthetic organic chemistry, providing robust platforms for the construction of complex and stereochemically rich indole-containing molecules.

Chemical Reactivity and Transformation Mechanisms of 2 2 Fluorophenyl 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org For the indole ring, these reactions are highly regioselective. The pyrrole (B145914) moiety of the indole is significantly more reactive towards electrophiles than the benzene (B151609) ring. Theoretical and experimental studies have established that electrophilic attack preferentially occurs at the C3-position. ic.ac.uk This preference is attributed to the formation of the most stable cationic intermediate (a Wheland intermediate), where the positive charge is delocalized without disrupting the aromaticity of the fused benzene ring. ic.ac.ukmasterorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial, rate-determining attack of the electrophile on the electron-rich indole ring, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com

| Reaction Type | Electrophile/Reagent | Typical Product (Substitution at C3) |

|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 3-Bromo-2-(2-fluorophenyl)-1H-indole |

| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) | 3-Chloro-2-(2-fluorophenyl)-1H-indole |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Fluorophenyl)-3-nitro-1H-indole |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-Acetyl-2-(2-fluorophenyl)-1H-indole |

| Mannich Reaction | Dimethyliminium chloride | Gramine analogue of 2-(2-fluorophenyl)-1H-indole |

Nucleophilic Reactions Involving the Indole Nitrogen

The indole nitrogen possesses a lone pair of electrons and an associated proton (N-H). While the nitrogen atom itself is not strongly nucleophilic due to the delocalization of its lone pair into the aromatic system, it can be readily deprotonated by a strong base to form a highly nucleophilic indolide anion. youtube.com This anion is a powerful nucleophile that can participate in a variety of substitution reactions, most notably N-alkylation and N-arylation.

The N-alkylation of 2-arylindoles is a common strategy for introducing functional groups onto the indole nitrogen. organic-chemistry.org This typically involves treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. youtube.comorganic-chemistry.org The choice of base and solvent is crucial for efficient reaction. nih.gov Due to the steric hindrance posed by the 2-aryl group, N-alkylation is generally favored over competing C3-alkylation. organic-chemistry.org

Recent advancements have focused on atroposelective dynamic kinetic resolution for the N-alkylation of configurationally unstable 2-arylindoles. acs.org Chiral phase-transfer catalysts, such as substituted cinchonium salts, can induce high enantioselectivity in the alkylation process, providing access to chirally enriched 2-arylindoles. acs.org

| Reaction Type | Base | Electrophile | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Sodium Hydride (NaH) | Methyl Iodide | DMF | 1-Methyl-2-(2-fluorophenyl)-1H-indole |

| N-Alkylation | Potassium Hydroxide (KOH) | Benzyl Bromide | Ionic Liquid | 1-Benzyl-2-(2-fluorophenyl)-1H-indole |

| N-Arylation (Ni-Photoredox) | K₃PO₄ | Aryl Bromide | DMF | 1-Aryl-2-(2-fluorophenyl)-1H-indole |

| Aza-Michael Addition | N-Methylimidazole | α,β-Unsaturated Carbonyl | N/A | N-1 Substituted Michael Adduct |

Oxidative Transformations and Spirocyclic Indolenine Formation

The oxidation of 2-arylindoles offers a pathway to valuable and structurally complex molecules. The electron-rich indole core is susceptible to oxidation, but controlling the selectivity of this process can be challenging, often leading to overoxidation or complex product mixtures. nih.govnih.gov

A key oxidative transformation is the conversion of 2-arylindoles into 3-hydroxyindolenines. nih.gov These compounds are versatile intermediates and are postulated as biosynthetic precursors to several natural products. nih.gov The chemical synthesis of 3-hydroxyindolenines is often complicated, but biocatalytic methods have emerged as a powerful alternative. nih.gov Flavin-dependent monooxygenases (FDMOs) have been shown to catalyze the stereoselective oxidation of a wide variety of 2-arylindoles to their corresponding 3-hydroxyindolenine products with good yields and high enantiomeric ratios. nih.govnih.gov Notably, these enzymatic methods prevent overoxidation and rearrangement, which are common problems in chemical oxidations. nih.gov

The reactive imine in the 3-hydroxyindolenine motif makes it a precursor for the formation of spirocyclic indolenines. nih.govsemanticscholar.org Furthermore, oxidative dearomative cross-dehydrogenative coupling reactions provide another route to complex structures. Using oxidants like di-tert-butyl peroxide (DTBP), 2-arylindoles can react with various C-H nucleophiles to afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. mdpi.com

| Oxidant/Catalyst | Substrate Type | Major Product | Reference |

|---|---|---|---|

| Flavin-dependent monooxygenase (FDMO) | 2-Arylindole | 3-Hydroxyindolenine | nih.gov |

| Peroxomonosulfate | 2,3-Dialkylindole | 2-Acylindole or Oxoindolic derivative | rsc.org |

| Di-tert-butyl Peroxide (DTBP) | 2-Arylindole | 2,2-Disubstituted indolin-3-one | mdpi.com |

Investigating Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Kinetic studies provide insights into reaction rates and the factors that influence them, such as catalyst loading, temperature, and substrate concentration.

For electrophilic aromatic substitution, the first step—the attack of the electrophile to form the cationic intermediate—is the slow, rate-determining step because it involves the disruption of aromaticity. masterorganicchemistry.com The subsequent deprotonation is fast.

In modern synthetic methods, such as palladium-catalyzed reactions, kinetic analysis can reveal the sequence of elementary steps. For example, in a one-step synthesis of 2-arylindoles from indolines, kinetic analysis showed that the initial indoline (B122111) is rapidly converted to an indole intermediate. Only after the starting indoline is fully consumed does the subsequent C2-arylation of the indole intermediate proceed. nih.gov This indicates that the oxidative dehydrogenation of the indoline precedes the aryl transfer step. nih.gov

Similarly, in nickel-photoredox catalyzed N-arylation of indoles, kinetic data supports a mechanism where the indole coordinates to a Ni(I) species before the oxidative addition step. chemrxiv.org This pre-coordination has a significant impact on the reaction kinetics and broadens the substrate scope. chemrxiv.org The study of dynamic kinetic resolution in the N-alkylation of 2-arylindoles also inherently involves the investigation of the relative rates of substrate racemization and product formation. acs.org

Mechanistic Elucidation of Indolization Processes

The formation of the this compound core can be achieved through several synthetic routes, with the Fischer indole synthesis being one of the most classic and versatile methods. wikipedia.orgbyjus.com

Fischer Indole Synthesis Mechanism: This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgresearchgate.net For the synthesis of this compound, the precursors would be phenylhydrazine and 2'-fluoroacetophenone (B1202908).

The mechanism proceeds through the following key steps: wikipedia.orgbyjus.comalfa-chemistry.com

Hydrazone Formation: Phenylhydrazine reacts with 2'-fluoroacetophenone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

acs.orgacs.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible acs.orgacs.org-sigmatropic rearrangement (a Claisen-like rearrangement), which breaks the N-N bond and forms a C-C bond, yielding a di-imine intermediate.

Rearomatization and Cyclization: The intermediate rearomatizes, and the resulting amino group attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoindoline ring.

Elimination: Under acidic conditions, the intermediate eliminates a molecule of ammonia (B1221849), followed by a final tautomerization to yield the aromatic this compound product.

Bischler-Mohlau Indole Synthesis Mechanism: This method provides an alternative route to 2-arylindoles. Mechanistic studies using isotopic labeling have provided significant insight into its pathway. nih.govnih.gov When producing a 2-aryl indole, the mechanism is believed to proceed as follows:

Initial Substitution: Aniline (B41778) reacts with an α-bromoacetophenone analogue (e.g., α-bromo-2'-fluoroacetophenone) to displace the bromide.

Imine Formation: A second molecule of aniline condenses with the ketone, forming an imine intermediate.

Cyclization and Elimination: This is followed by an intramolecular cyclization that displaces the initial aniline molecule.

Tautomerization: The resulting intermediate tautomerizes to the stable, aromatic 2-aryl indole. nih.gov

These mechanistic pathways highlight the intricate series of transformations required to construct the 2-arylindole scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(2-fluorophenyl)-1H-indole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum, typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), displays characteristic signals for the indole (B1671886) ring protons, the fluorophenyl ring protons, and the N-H proton.

The indole N-H proton typically appears as a broad singlet in the downfield region, usually between δ 8.0 and 9.0 ppm, with its exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The protons of the indole and fluorophenyl rings resonate in the aromatic region (δ 7.0–8.0 ppm). The H3 proton of the indole ring is a characteristic singlet or a narrow doublet appearing around δ 6.8-7.0 ppm. The four protons of the benzo part of the indole ring (H4, H5, H6, H7) and the four protons of the 2-fluorophenyl ring (H3', H4', H5', H6') exhibit complex splitting patterns (multiplets, doublets of doublets, etc.) due to spin-spin coupling.

Detailed analysis reveals specific chemical shifts and coupling constants that allow for unambiguous assignment, as summarized in the table below.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.51 | br s | - |

| H-3 | 6.84 | d | 1.6 |

| H-4 | 7.66 | d | 8.0 |

| H-5 | 7.15 | t | 7.6 |

| H-6 | 7.19 | t | 7.6 |

| H-7 | 7.39 | d | 8.0 |

| H-3' | 7.93 | td | 7.6, 1.6 |

| H-4' | 7.17 | t | 7.6 |

| H-5' | 7.27 | m | - |

| H-6' | 7.23 | t | 8.8 |

Note: 'br s' denotes a broad singlet, 'd' a doublet, 't' a triplet, 'td' a triplet of doublets, and 'm' a multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows 14 distinct signals corresponding to the 14 carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.

The carbon atom bonded to the fluorine (C2') exhibits a large one-bond C-F coupling constant, appearing as a doublet. Other carbons in the fluorophenyl ring also show smaller couplings to the fluorine atom. The C2 carbon of the indole ring, being attached to the fluorophenyl group and adjacent to the nitrogen, appears significantly downfield. The assignments are confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) which distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 100 MHz.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 136.2 |

| C-3 | 102.1 |

| C-3a | 128.9 |

| C-4 | 120.6 |

| C-5 | 122.5 |

| C-6 | 120.9 |

| C-7 | 111.1 |

| C-7a | 137.1 |

| C-1' | 120.4 (d, J=14.0 Hz) |

| C-2' | 158.5 (d, J=250.0 Hz) |

| C-3' | 130.6 (d, J=3.0 Hz) |

| C-4' | 124.5 (d, J=4.0 Hz) |

| C-5' | 129.5 (d, J=8.0 Hz) |

| C-6' | 116.0 (d, J=22.0 Hz) |

Note: 'd' denotes a doublet, with the C-F coupling constant (J) given in Hz.

While specific 2D NMR spectra for this compound are not widely published, their application is standard for structural confirmation. rsc.org These techniques reveal correlations between nuclei, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For instance, cross-peaks would be observed between H4/H5, H5/H6, and H6/H7 on the indole ring, and between H3'/H4', H4'/H5', and H5'/H6' on the fluorophenyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would definitively link each proton signal in the ¹H NMR spectrum (e.g., H-3, H-4, H-5) to its corresponding carbon signal in the ¹³C NMR spectrum (C-3, C-4, C-5), providing powerful confirmation of the assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically two or three bonds). columbia.edu This is crucial for identifying connectivity across quaternary (non-protonated) carbons. For example, correlations would be expected from the H3 proton to carbons C2 and C3a, and from the H4 proton to C3a and C7a, thereby piecing together the entire molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A prominent, sharp or slightly broad band is expected in the 3400-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the indole ring. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The region from 1450 to 1620 cm⁻¹ is characterized by C=C stretching vibrations within the indole and phenyl rings. A strong absorption corresponding to the C-F stretch is expected in the 1200-1250 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains numerous complex bands, including C-H in-plane and out-of-plane bending vibrations, which are unique to the molecule. udel.edu

Interactive Data Table: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Bending (out-of-plane) | 740 - 770 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by π → π* transitions within the conjugated aromatic system. The indole chromophore itself typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The ¹Lₐ band is usually found at a longer wavelength (around 260-290 nm) and is more sensitive to substituent effects, while the ¹Lₑ band appears at a shorter wavelength (around 200-220 nm). researchgate.netnist.gov The presence of the fluorophenyl substituent is expected to cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole, depending on the electronic interaction between the two ring systems.

Interactive Data Table: Expected Electronic Transitions

| Transition | Wavelength Range (λₘₐₓ, nm) | Associated Chromophore |

| π → π* (¹Lₐ band) | 260 - 290 | Indole and Phenyl Rings |

| π → π* (¹Lₑ band) | 200 - 220 | Indole and Phenyl Rings |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₁₄H₁₀FN), the molecular formula gives a monoisotopic mass of approximately 211.08 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 211 would be expected to be prominent due to the stability of the aromatic system. The fragmentation pattern would be characteristic of the indole and fluorophenyl moieties. Key fragmentation pathways would likely include:

Loss of HCN: A common fragmentation for indoles, leading to a fragment at m/z 184. scirp.org

Loss of HF: Ejection of a neutral hydrogen fluoride (B91410) molecule from the molecular ion, resulting in a fragment at m/z 191.

Cleavage of the C-C bond: Scission of the bond between the indole and phenyl rings can lead to fragments corresponding to the fluorophenyl cation (m/z 95) or the indole radical cation portion.

These fragmentation patterns help to confirm the presence and connectivity of the two main structural units. scirp.orgnih.gov

Interactive Data Table: Expected Key Mass Fragments

| m/z | Proposed Fragment | Identity |

| 211 | [C₁₄H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [C₁₄H₉N]⁺˙ | [M - HF]⁺˙ |

| 184 | [C₁₃H₉F]⁺˙ | [M - HCN]⁺˙ |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

of this compound

The solid-state architecture and intricate intermolecular interactions of this compound and its derivatives are crucial for understanding their material properties and potential applications. X-ray diffraction crystallography stands as the definitive method for elucidating these three-dimensional structures at an atomic level.

Single Crystal X-ray Diffraction for Solid-State Structure

Typically, fluorinated indole compounds have been observed to crystallize in monoclinic or triclinic systems, with common space groups including P2₁/c and P-1. For instance, the related compound 2-[(2-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole crystallizes in the monoclinic space group P2₁/c. In a similar vein, the isomeric and methylated derivative, 2-(4-fluorophenyl)-3-methyl-1H-indole, also adopts a monoclinic crystal system.

General unit cell parameters for such derivatives fall within the range of 8-12 Å for the a-axis, 8-15 Å for the b-axis, and 10-16 Å for the c-axis. The specific crystallographic data for 2-[(2-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole provides a concrete example of these parameters.

Table 1: Crystallographic Data for a Related Indole Derivative

| Parameter | 2-[(2-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0822 (5) |

| b (Å) | 9.7969 (4) |

| c (Å) | 17.6310 (8) |

| β (°) | 94.262 (2) |

| Volume (ų) | 1736.67 (14) |

These data underscore the utility of single crystal X-ray diffraction in providing a precise and unambiguous determination of the solid-state structure of complex organic molecules.

Analysis of Bond Angles, Bond Lengths, and Dihedral Angles

The molecular geometry of this compound derivatives, as determined by X-ray crystallography, reveals important conformational features. The indole ring system itself generally maintains a high degree of planarity, with root-mean-square deviations typically less than 0.02 Å.

A key structural parameter is the dihedral angle between the plane of the indole ring and the attached fluorophenyl ring. This angle can vary, indicating a degree of conformational flexibility. In derivatives, this angle has been observed to range from moderately twisted to near-perpendicular orientations (60-90 degrees). For example, in the complex structure of 2-[(2-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole, the fluorophenyl ring is nearly perpendicular to one of the indole ring systems, with a dihedral angle of 85.31 (16)°, and is twisted by 63.6 (6)° from the other. This flexibility allows for the optimization of intermolecular packing and interactions within the crystal lattice.

Analysis of bond lengths and angles within the indole and fluorophenyl rings of related structures shows values that are in good agreement with standard values for sp²-hybridized carbon and nitrogen atoms. Any significant deviations from these standard values can indicate areas of molecular strain or the influence of electronic effects from the fluorine substituent.

Table 2: Selected Bond Parameters in a Related Indole Structure

| Bond/Angle | Typical Value Range |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å |

| C-N (indole) | 1.37 - 1.39 Å |

| C-F | ~1.35 Å |

| C-N-C (indole) | ~108° |

Note: These are generalized ranges based on related structures, as specific data for this compound was not found.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, N-H···π)

The crystal packing of this compound and its analogs is stabilized by a network of weak intermolecular interactions. The indole N-H group is a classic hydrogen bond donor, and its interactions are pivotal in the formation of supramolecular assemblies.

In the crystal structures of related indole derivatives, N-H···π interactions are frequently observed. ugr.es In these interactions, the hydrogen atom of the indole N-H group interacts with the electron-rich π system of an adjacent aromatic ring (either the indole or the fluorophenyl ring of a neighboring molecule). For example, in 2-(4-fluorophenyl)-3-methyl-1H-indole, the indole N-H hydrogen does not form classical hydrogen bonds but instead engages in an N-H···π interaction with the π system of an adjacent indole ring, leading to the formation of weakly interacting chains. nih.gov

Table 3: Common Intermolecular Interactions in Fluorinated Indole Crystals

| Interaction Type | Donor | Acceptor | Typical Distance Range |

|---|---|---|---|

| N-H···π | Indole N-H | Aromatic π-system | - |

| C-H···π | Aromatic C-H | Aromatic π-system | - |

| C-H···F | Aromatic C-H | Fluorine atom | - |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For 2-(2-fluorophenyl)-1H-indole, DFT calculations would be pivotal in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial as it dictates many of the molecule's physical and chemical properties. For this compound, a key aspect of its geometry is the dihedral angle between the indole (B1671886) ring and the 2-fluorophenyl ring. This rotation around the single bond connecting the two rings gives rise to different conformers.

Conformational analysis, performed using DFT, would systematically explore these rotational possibilities to identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The results would likely indicate a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the respective rings. The presence of the fluorine atom at the ortho position of the phenyl ring introduces specific steric and electronic effects that would influence the preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this molecule.)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | C-C (indole) | 1.37-1.45 |

| C-N (indole) | 1.37-1.38 | |

| C-C (phenyl) | 1.39-1.41 | |

| C-F | ~1.35 | |

| C-C (inter-ring) | ~1.48 | |

| **Bond Angles (°) ** | C-N-C (indole) | ~108-110 |

| C-C-C (indole) | ~107-135 | |

| C-C-C (phenyl) | ~118-121 | |

| Dihedral Angle (°) | Indole-Phenyl | ~30-50 |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present. For instance, N-H stretching vibrations of the indole ring would appear at higher wavenumbers, while C-H stretching and bending modes for both aromatic rings would also be prominent. The C-F stretching frequency would be a distinctive feature in the spectrum. Comparing the theoretically predicted spectrum with experimental data, if available, would provide validation for the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across both the indole and the fluorophenyl rings.

Furthermore, the energies of these orbitals can be used to approximate other electronic properties:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be estimated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be estimated as EA ≈ -ELUMO.

Table 2: Hypothetical FMO Properties of this compound (Note: The following data is illustrative and not from a specific study on this molecule.)

| Property | Hypothetical Value (eV) |

|---|---|

| EHOMO | -5.5 to -6.0 |

| ELUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential (IP) | 5.5 to 6.0 |

| Electron Affinity (EA) | 1.0 to 1.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, are electron-rich, and are likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring and the fluorine atom, due to their high electronegativity. The hydrogen atom attached to the indole nitrogen would be a site of positive potential. These maps provide a clear picture of the molecule's reactivity hotspots.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It helps in understanding charge transfer interactions (hyperconjugation) within the molecule, which contribute to its stability.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on analogous 2-phenyl-1H-indole derivatives provide a framework for understanding the structural requirements for various biological activities, such as anticancer effects. biointerfaceresearch.com

In a typical QSAR study of 2-phenyl-1H-indole derivatives, a range of molecular descriptors are calculated to quantify different aspects of the molecules' structures. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as Partial Least Squares (PLS) regression are then employed to develop a predictive model. biointerfaceresearch.com For instance, a QSAR investigation on a series of 2-phenyl-1H-indole analogs with antiproliferative activity against breast cancer cell lines revealed the importance of specific descriptors in correlating with their biological efficacy. biointerfaceresearch.com Although the specific 2-fluoro substitution was not the central focus, such models can be used to predict the activity of this compound.

A hypothetical QSAR model for a series of compounds including this compound might look like the following, where activity is predicted based on a combination of descriptors:

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a protein's active site. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |

Such models, once validated, can be instrumental in the virtual screening of new derivatives and in prioritizing compounds for synthesis and biological testing.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The analysis of protein-ligand interactions is crucial for elucidating the mechanism of action of a drug candidate. For this compound, this would involve docking the molecule into the active site of a target protein and analyzing the non-covalent interactions formed. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

While specific studies on this compound are limited, research on similar indole derivatives provides insights into their potential binding modes. For example, studies on indole-based compounds targeting various enzymes have highlighted the importance of the indole nitrogen as a potential hydrogen bond donor and the phenyl ring in forming hydrophobic and pi-stacking interactions. nih.govnih.gov The fluorine atom on the phenyl ring of this compound could potentially form halogen bonds or other specific interactions with the protein target, thereby influencing its binding affinity and selectivity.

Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). jocpr.com A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.

For this compound, docking studies against a specific enzyme would yield a predicted binding mode and an associated binding affinity. The accuracy of these predictions can be enhanced by employing more advanced computational methods like molecular dynamics (MD) simulations, which can provide a more dynamic picture of the binding event and help refine the binding affinity prediction. biointerfaceresearch.com The prediction of multiple binding modes can also be crucial, especially for flexible ligands or proteins with large active sites. nih.gov

The therapeutic potential of this compound can be explored by studying its interactions with the active sites of various enzymes implicated in disease.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Studies on sulfonamide-substituted pyrrolo[3,2,1-hi]indoles, which share a core indole structure, have shown selective inhibition of COX-2. nih.gov A molecular docking study of this compound into the COX-2 active site would likely show interactions with key residues such as Arg120, Tyr355, and Ser530. The fluorophenyl group might occupy the hydrophobic side pocket of the COX-2 active site, a feature that contributes to the selectivity of some COX-2 inhibitors. acs.orgnih.gov

Topoisomerase IV and DNA Gyrase: These bacterial enzymes are crucial for DNA replication and are validated targets for antibiotics. nih.govnih.govnih.gov While specific studies on this compound are not available, other complex indole derivatives have been investigated as inhibitors of these enzymes. Docking studies would aim to understand how the molecule could interfere with the DNA binding and cleavage-ligation activity of these enzymes. For instance, the planarity of the indole ring could facilitate intercalation with DNA, while the fluorophenyl group could interact with amino acid residues in the enzyme's active site.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a target for antifungal and cholesterol-lowering drugs. wikipedia.orgnih.gov In silico studies on other heterocyclic compounds have explored their binding to this enzyme. nih.gov A docking study of this compound would assess its potential to interact with the heme group in the active site and with surrounding hydrophobic residues, which is a common mechanism for inhibitors of this enzyme.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.govnih.gov Various indole-based compounds have been designed and evaluated as cholinesterase inhibitors. uj.edu.pl Molecular docking of this compound into the active site of AChE would likely show the indole ring interacting with the peripheral anionic site or the catalytic active site, potentially forming pi-pi stacking interactions with tryptophan and tyrosine residues.

IDO: Indoleamine 2,3-dioxygenase (IDO) is an enzyme involved in tryptophan metabolism and has emerged as a target in cancer immunotherapy due to its role in immune suppression. wikipedia.orgnih.gov Given that the natural substrate for IDO is tryptophan, which contains an indole ring, it is plausible that this compound could act as a competitive inhibitor. Molecular docking could elucidate the binding mode and predict the affinity of this compound for the IDO active site. The interaction between COX-2 and IDO has also been a subject of research, suggesting a potential for dual inhibitors. mdpi.com

Below is a representative table summarizing the potential interactions of this compound with various enzyme targets, based on studies of analogous compounds.

| Enzyme Target | PDB ID (Example) | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Range for Analogs) |

| COX-2 | 5IKR | Arg120, Tyr355, Ser530, Val523 | -8 to -10 kcal/mol |

| Topoisomerase IV | 3FV5 | Ser79, Asp70, DNA bases | -7 to -9 kcal/mol |

| DNA Gyrase | 5MMN | Asp73, Gly77, DNA bases | -7 to -9 kcal/mol |

| Lanosterol 14α-demethylase | 4UHI | Heme, Tyr140, Phe234 | -8 to -11 kcal/mol |

| Cholinesterase (AChE) | 4EY7 | Trp84, Tyr334, Phe330 | -9 to -12 kcal/mol |

| IDO | 2D0T | Heme, Arg231, Ser167 | -6 to -8 kcal/mol |

It is important to reiterate that the data presented for this compound in this article are largely predictive and based on the computational analysis of structurally related compounds. Further dedicated experimental and computational studies are necessary to validate these findings.

Medicinal Chemistry and Pharmacological Applications of 2 2 Fluorophenyl 1h Indole Derivatives

Anticancer Activity Research

The indole (B1671886) scaffold is a versatile foundation for the development of novel anticancer agents. nih.gov The incorporation of a 2-fluorophenyl group at the 2-position of the indole ring has led to the discovery of derivatives with potent and diverse anticancer activities.

Anti-proliferative Effects on Cancer Cell Lines

Derivatives of 2-(2-fluorophenyl)-1H-indole have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. Research has shown that these compounds can inhibit the growth of cancer cells, with their efficacy often measured by the half-maximal inhibitory concentration (IC50).

One study synthesized a series of indolyl-1,2,4-triazole derivatives and evaluated their cytotoxicity against six human cancer cell lines. researchgate.net Notably, the 4-fluorophenyl derivative 7c exhibited selective cytotoxicity against the PC3 (prostate cancer) cell line with an IC50 of 4 μM. researchgate.net Another study on new indole-based chemical entities showed that compound 4e had the highest cytotoxicity with an average IC50 of 2 µM across MCF-7 (breast cancer), A549 (lung cancer), and HCT (colon cancer) cell lines. mdpi.com

A separate investigation into 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety revealed potent anti-proliferative activity. tandfonline.com Compound 10b from this series was particularly effective, with IC50 values of 12.0 nM against A549 cells and 10 nM against K562 (chronic myeloid leukemia) cells. tandfonline.com

The following table summarizes the anti-proliferative activity of selected this compound derivatives on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value |

| 7c | PC3 (Prostate) | 4 μM researchgate.net |

| 4e | MCF-7, A549, HCT | ~2 µM mdpi.com |

| 10b | A549 (Lung) | 12.0 nM tandfonline.com |

| 10b | K562 (Leukemia) | 10 nM tandfonline.com |

Mechanism of Action Studies in Cancer Pathways

The anticancer effects of this compound derivatives are attributed to their interaction with various cancer-related pathways. One key mechanism is the induction of cell cycle arrest. For instance, compound 10b was found to block the cell cycle in the G2/M phase in both A549 and K562 cells. tandfonline.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Furthermore, these derivatives have been shown to modulate signaling pathways crucial for cancer cell survival and growth. Compound 10b was found to suppress the growth of A549 and K562 cells by modulating the EGFR and p53-MDM2 mediated pathways. tandfonline.com The epidermal growth factor receptor (EGFR) is a key player in cell proliferation, and its inhibition is a common strategy in cancer therapy. ekb.eg

Kinase Inhibition as an Anticancer Strategy

Kinases are a class of enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. nih.gov Consequently, kinase inhibitors are a major focus of anticancer drug development. nih.gov Derivatives of this compound have emerged as promising kinase inhibitors.

Research has shown that the indole nucleus can serve as a scaffold for designing inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, some indole derivatives have been found to inhibit protein kinases like casein kinase 2 (CK2), tyrosine kinases (TrK), and CDKs 4 and 6, as well as vascular endothelial growth factor-2 (VEGFR). mdpi.com

A study on indolyl 1,2,4-triazole (B32235) derivatives identified compounds with inhibitory activity against both CDK4 and CDK6, with IC50 values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. rsc.org The cooperation between c-SRC and EGFR has been implicated in more aggressive tumor phenotypes, making dual inhibitors a valuable therapeutic strategy. rjpbr.com

Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Caspase 9, MDM2, Bcl-2, Bax)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many anticancer drugs exert their effects by inducing apoptosis. Derivatives of this compound have been shown to modulate the expression of key proteins involved in the apoptotic pathway.

One study found that a new benzoindole derivative significantly increased the levels of caspase-8, -9, and -3/7 in treated HT-29 colon cancer cells, indicating the activation of apoptotic pathways. rsc.org Another study on an indole-containing pyrazole (B372694) analog, compound 16 , demonstrated a significant increase in the levels of caspase-3 (8-fold), caspase-8 (6-fold), and the pro-apoptotic protein Bax (5.7-fold), alongside a decrease in the anti-apoptotic protein Bcl-2 level (2.3-fold) in prostate cancer cell lines. rjpbr.com

The modulation of these proteins shifts the balance towards apoptosis, leading to the death of cancer cells. The p53-MDM2 pathway is also a critical regulator of apoptosis, and its modulation by compounds like 10b further contributes to their anticancer effects. tandfonline.com

Anti-inflammatory and Analgesic Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.gov Research has explored the potential of this compound derivatives as COX inhibitors.

Studies have shown that certain indole derivatives can selectively inhibit the COX-2 enzyme. nih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov For instance, a study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that compound S3 selectively inhibited COX-2 expression and exhibited gastric sparing activity. nih.gov

The development of selective COX-2 inhibitors from the this compound class holds promise for creating safer and more effective anti-inflammatory and analgesic drugs. acs.orgnih.gov

Antimicrobial Activity Investigations

Derivatives of this compound have been the subject of various studies to determine their efficacy against a range of microbial pathogens. The unique structural features of these compounds make them promising candidates for the development of new antimicrobial agents.

Antibacterial Efficacy

The antibacterial potential of indole derivatives, including those with fluorinated phenyl substituents, has been evaluated against several bacterial strains. Research has shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Notably, fluorinated benzothiophene-indole hybrids have demonstrated potent antibacterial effects against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, certain fluorinated bisindole derivatives have been shown to not only possess intrinsic antimicrobial activity but also to reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against MRSA, suggesting a synergistic effect. mdpi.com The antibacterial activity of these compounds is often attributed to their ability to inhibit bacterial enzymes essential for survival, such as DNA gyrase and topoisomerase IV.

While specific data for this compound against Enterococcus faecium, Bacillus subtilis, and Salmonella typhi is limited in the available literature, the broader class of 2-phenylindole (B188600) derivatives has been investigated for antibacterial properties. Studies on related fluorophenyl-containing 1,2,4-triazoles have also shown activity against Staphylococcus aureus. doaj.org

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated Benzothiophene-Indole Hybrids | Staphylococcus aureus (including MRSA) | Potent antibacterial activity. | mdpi.com |

| Fluorinated Bisindole Alkaloid Analogue | Staphylococcus aureus (including MRSA) | Antimicrobial activity and synergistic effect with oxacillin. | mdpi.com |

| 2-Phenylindole Derivatives | Vancomycin-resistant Enterococcus faecium (VRE) and MRSA | Inhibition of bacterial topoisomerase IV and DNA gyrase. | |

| 5-(2-Fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols | Staphylococcus aureus | Active against the bacteria. | doaj.org |

Antifungal Properties

The antifungal activity of indole derivatives has been an area of active research. Studies have shown that these compounds can be effective against clinically relevant fungal pathogens.

Derivatives of 2-phenylindole have demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The mechanism of action for these compounds often involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.